5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Description
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a 2,6-dichlorobenzyl group at position 5 and an amine group at position 2, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₀Cl₂N₂S·HCl (molecular weight: 337.65 g/mol), and it is registered under CAS number 850021-38-4 .
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6;/h1-3,5H,4H2,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOXRGZIBXWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl chloride, forming the thiazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Research indicates that 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through specific enzyme inhibition.
- Enzyme Inhibition : It interacts with enzymes by blocking substrate access, which can lead to therapeutic effects depending on the targeted pathway.
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects in various diseases, particularly:
- Cancer Therapeutics : Studies are ongoing to evaluate its effectiveness in inhibiting tumor growth and metastasis.
- Infectious Diseases : Its antimicrobial properties are being investigated for potential use in treating infections resistant to conventional antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-[3-Methylphenyl)methyl]-1,3-thiazol-2-amine; hydrochloride | C11H12N2S·HCl | Explored for anticancer properties with different phenyl substitution pattern. |
| 5-(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride | C10H9ClN2S·HCl | Exhibits distinct antimicrobial activity due to chlorine substitution. |
| 5-(Phenylmethyl)-1,3-thiazol-2-amine; hydrochloride | C10H10N2S·HCl | Lacks halogen substituents; studied for general biological activity without specific targeting. |
The unique halogenated structure of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride enhances its biological activity compared to other thiazole derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the compound's biological activities:
-
Anticancer Study :
- A study published in a peer-reviewed journal evaluated the compound's effect on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of specific caspases.
-
Antimicrobial Evaluation :
- Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects at low concentrations.
- The compound's mode of action was linked to disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine Hydrochloride
- Molecular Formula : C₁₀H₈F₂N₂S·HCl
- Structural Difference : Fluorine atoms replace chlorine at the 2,6-positions of the phenyl ring.
- Key Properties : Fluorination typically enhances metabolic stability and lipophilicity compared to chlorinated analogs. The compound’s SMILES string is C1=CC(=C(C(=C1)F)CC2=CN=C(S2)N)F .
5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine
- Molecular Formula : C₁₁H₁₁ClN₂OS
- Structural Difference : Contains a 3-chloro-2-ethoxyphenyl substituent instead of 2,6-dichlorobenzyl.
- This compound (CAS 2755722-73-5) is structurally distinct but shares the thiazol-2-amine pharmacophore .
Thiadiazole and Oxadiazole Analogs
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9 in )
- Molecular Formula : C₉H₇Cl₂N₃S₂
- Structural Differences :
- Replaces the thiazole ring with a 1,3,4-thiadiazole core.
- Features a sulfanyl (-S-) linker instead of a methylene (-CH₂-) group.
- Synthesis: Synthesized via nucleophilic substitution between 2-amino-5-bromo-1,3,4-thiadiazole and 2,6-dichlorobenzyl thiol .
- Biological Activity: Thiadiazoles are known for antimicrobial and anticancer properties, though specific data for this compound are unreported .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
- Molecular Formula : Varies (e.g., C₁₀H₈Cl₂N₃O for base structure).
- Structural Differences :
- Oxadiazole ring replaces thiazole.
- 2,4-Dichlorophenyl substitution instead of 2,6-dichlorophenyl.
- Biological Activity : These derivatives exhibit selective cytotoxicity against liver cancer (Hep-G2) with IC₅₀ values as low as 2.46 μg/mL , highlighting the impact of heterocycle choice and substitution pattern on activity .
Thiazole and Thiadiazole Derivatives with Alternative Linkers
5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 89978-31-4)
- Molecular Formula : C₈H₅Cl₂N₃S
- Structural Differences :
- Lacks the methylene bridge between the phenyl and thiadiazole groups.
- Direct attachment of the 2,6-dichlorophenyl group to the thiadiazole ring.
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
- Molecular Formula : C₁₀H₉ClN₂O·HCl
- Structural Differences :
- Isoxazole ring replaces thiazole.
- 2-Chlorophenyl group instead of 2,6-dichlorophenyl.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | CAS Number | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine HCl | C₁₂H₁₀Cl₂N₂S·HCl | 850021-38-4 | Thiazole | 2,6-Dichlorobenzyl, amine | 337.65 |
| 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine HCl | C₁₀H₈F₂N₂S·HCl | N/A | Thiazole | 2,6-Difluorobenzyl, amine | 284.71 |
| 2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine | C₉H₇Cl₂N₃S₂ | N/A | Thiadiazole | 2,6-Dichlorobenzyl, sulfanyl linker | 316.23 |
| N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine | C₁₀H₈Cl₂N₃O | N/A | Oxadiazole | 2,4-Dichlorophenyl | 289.10 |
Biological Activity
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8Cl2N2S
- Molecular Weight : 259.15 g/mol
- CAS Number : 850021-38-4
- Purity : Minimum 95%
The biological activity of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride is primarily attributed to its interaction with various biological targets. The thiazole moiety is crucial for its activity, as it participates in hydrogen bonding and hydrophobic interactions with target proteins.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a thiazole ring have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells . The presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the compound's lipophilicity and facilitating better membrane penetration.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the phenyl ring and thiazole scaffold significantly influence the biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl ring | Increases cytotoxicity |
| Methyl groups at specific positions | Enhances interaction with target proteins |
| Presence of electron-withdrawing groups | Improves overall potency |
Antimicrobial Activity
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride also exhibits antimicrobial properties. Studies have shown that derivatives of thiazoles possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a dichlorophenyl group have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies
- Antitumor Activity Assessment :
- Antimicrobial Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
